molecular formula C20H23ClN2O3 B11428888 3-(4-Chlorophenoxy)-4-{[(2-methoxyethyl)amino]methyl}-1-(2-methylphenyl)azetidin-2-one

3-(4-Chlorophenoxy)-4-{[(2-methoxyethyl)amino]methyl}-1-(2-methylphenyl)azetidin-2-one

Cat. No.: B11428888
M. Wt: 374.9 g/mol
InChI Key: UPRSKMZTXCAADM-UHFFFAOYSA-N
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Description

3-(4-Chlorophenoxy)-4-{[(2-methoxyethyl)amino]methyl}-1-(2-methylphenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams known for their diverse biological activities and applications in medicinal chemistry. This compound is of interest due to its potential pharmacological properties and its structural complexity, which makes it a valuable subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenoxy)-4-{[(2-methoxyethyl)amino]methyl}-1-(2-methylphenyl)azetidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the azetidinone ring: This can be achieved through a [2+2] cycloaddition reaction between an imine and a ketene.

    Introduction of the 4-chlorophenoxy group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with 4-chlorophenol.

    Attachment of the 2-methoxyethylamino group: This can be done through reductive amination, where the corresponding aldehyde or ketone is reacted with 2-methoxyethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Introduction of the 2-methylphenyl group: This step can be achieved through a Friedel-Crafts acylation reaction using 2-methylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenoxy)-4-{[(2-methoxyethyl)amino]methyl}-1-(2-methylphenyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3-(4-Chlorophenoxy)-4-{[(2-methoxyethyl)amino]methyl}-1-(2-methylphenyl)azetidin-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. It may exhibit activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Chemical Biology: Used as a probe to study biological processes and molecular interactions due to its unique structure.

    Material Science:

    Synthetic Chemistry: Serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenoxy)-4-{[(2-methoxyethyl)amino]methyl}-1-(2-methylphenyl)azetidin-2-one depends on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

    DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenoxy)-4-{[(2-hydroxyethyl)amino]methyl}-1-(2-methylphenyl)azetidin-2-one: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    3-(4-Bromophenoxy)-4-{[(2-methoxyethyl)amino]methyl}-1-(2-methylphenyl)azetidin-2-one: Similar structure but with a bromophenoxy group instead of a chlorophenoxy group.

    3-(4-Chlorophenoxy)-4-{[(2-methoxyethyl)amino]methyl}-1-(4-methylphenyl)azetidin-2-one: Similar structure but with a 4-methylphenyl group instead of a 2-methylphenyl group.

Uniqueness

The uniqueness of 3-(4-Chlorophenoxy)-4-{[(2-methoxyethyl)amino]methyl}-1-(2-methylphenyl)azetidin-2-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H23ClN2O3

Molecular Weight

374.9 g/mol

IUPAC Name

3-(4-chlorophenoxy)-4-[(2-methoxyethylamino)methyl]-1-(2-methylphenyl)azetidin-2-one

InChI

InChI=1S/C20H23ClN2O3/c1-14-5-3-4-6-17(14)23-18(13-22-11-12-25-2)19(20(23)24)26-16-9-7-15(21)8-10-16/h3-10,18-19,22H,11-13H2,1-2H3

InChI Key

UPRSKMZTXCAADM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(C(C2=O)OC3=CC=C(C=C3)Cl)CNCCOC

Origin of Product

United States

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